![molecular formula C23H18N4O5S B3008940 3-((苯并[d][1,3]二氧杂环-5-基氧基)甲基)-5-((4-硝基苯甲基)硫代)-4-苯基-4H-1,2,4-三唑 CAS No. 609792-86-1](/img/structure/B3008940.png)

3-((苯并[d][1,3]二氧杂环-5-基氧基)甲基)-5-((4-硝基苯甲基)硫代)-4-苯基-4H-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

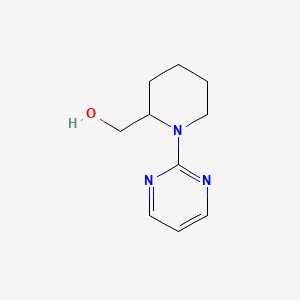

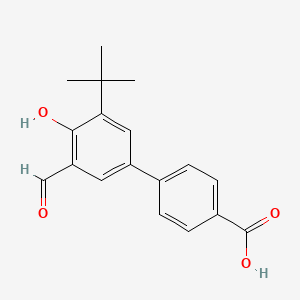

The compound "3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazole" is a heterocyclic molecule that includes several functional groups and structural motifs, such as a 1,2,4-triazole ring, a benzo[d][1,3]dioxole moiety, a nitro group, and a thioether linkage. These structural features are commonly found in compounds with a variety of biological and pharmacological activities.

Synthesis Analysis

The synthesis of triazole derivatives, which are structurally related to the compound , often involves cyclization reactions and the use of specific solvents to optimize yields. For instance, tricyclic 1-(3-nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]-benzodiazepines were synthesized through thermal cyclization of corresponding hydrazides in butanol-1 as the solvent of choice for the highest yields . Debenzylation reactions are also relevant, as seen in the debenzylation of N-benzyl-1,2,3-triazoles using Pd/C and hydrogen, which suggests a method for removing benzyl protecting groups from triazoles .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry. For example, the crystal structure of a triazole-thione derivative was determined, revealing dihedral angles between the triazole rings and the benzene ring, as well as weak hydrogen bonds and C–H···π interactions that stabilize the crystal structure . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Triazole compounds can undergo a variety of chemical reactions. For example, 4,5-dibromo-1H-1,2,3-triazoles can react with different reagents to yield substituted products at the nitrogen atoms. Lithium exchange reactions followed by quenching with various electrophiles can lead to the formation of 5-substituted 1,2,3-triazoles . These reactions are indicative of the versatility of triazole derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be theoretically predicted using computational methods. For instance, bond lengths, dipole moments, HOMO-LUMO energies, and Mulliken charges of a related triazole compound were calculated using different basis sets, and the theoretical properties were compared . Additionally, the antioxidant activities of some triazole derivatives were evaluated, with certain compounds showing significant activity . These studies provide insights into the reactivity and potential applications of triazole compounds.

科学研究应用

抗菌和抗真菌特性

抗菌活性:与指定化合物密切相关的三唑衍生物已被研究其抗菌特性。例如,3,4,5-三取代的 1,2,4-三唑等化合物已显示出显着的抗菌活性,特别是对细菌和真菌 (Yurttaş 等人,2020)。

抗真菌活性:一些三唑衍生物已显示出比其抗菌效力更高的抗真菌活性,这可能表明它们在治疗真菌感染中的潜在应用 (Yurttaş 等人,2020)。

抗氧化特性

- 清除自由基:与所讨论化合物相似的 1,2,4-三唑衍生物已被评估其清除 DPPH 等自由基的能力,表明它们作为抗氧化剂的潜在作用 (Baytas 等人,2012)。

抗癌特性

抗癌活性:研究表明,与指定化合物具有核心结构的 1,2,4-三唑衍生物具有抗癌特性。这一发现非常重要,因为它为开发新的抗癌药物开辟了途径 (Rud 等人,2016)。

对癌细胞迁移的影响:已发现特定的 1,2,4-三唑衍生物可抑制各种癌细胞系中的癌细胞迁移和生长,表明在抗转移治疗中具有潜在作用 (Šermukšnytė 等人,2022)。

镇痛和抗炎活性

镇痛特性:某些三唑衍生物已显示出作为镇痛剂的潜力,表明它们在疼痛管理中的可能应用 (Pruhlo,2016)。

抗炎作用:三唑化合物已被研究其抗炎特性,表明它们在治疗炎症性疾病中的适用性 (Hunashal 等人,2014)。

分子相互作用

- 分子动力学和特性:对类似三唑化合物的研究深入探讨了它们的分子动力学、电子特性和相互作用,这对于在分子水平上理解它们的作用机制至关重要 (Beytur & Avinca,2021)。

属性

IUPAC Name |

3-(1,3-benzodioxol-5-yloxymethyl)-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O5S/c28-27(29)18-8-6-16(7-9-18)14-33-23-25-24-22(26(23)17-4-2-1-3-5-17)13-30-19-10-11-20-21(12-19)32-15-31-20/h1-12H,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAOXKKNASIQED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCC3=NN=C(N3C4=CC=CC=C4)SCC5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008857.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B3008858.png)

![N-(3,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3008860.png)

![5-(2,6-Dimethylmorpholin-4-yl)quinazolino[2,3-a]phthalazin-8-one](/img/structure/B3008861.png)

![N-pentyl-1-{4-[(prop-2-enamido)methyl]benzoyl}piperidine-4-carboxamide](/img/structure/B3008872.png)

![2-Bromothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B3008877.png)